2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)-

Catalog No.
S15719300
CAS No.
1114597-00-0
M.F
C14H15ClO3
M. Wt
266.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxypheny...

CAS Number

1114597-00-0

Product Name

2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)-

IUPAC Name

3-chloro-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one

Molecular Formula

C14H15ClO3

Molecular Weight

266.72 g/mol

InChI

InChI=1S/C14H15ClO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7-8,10H,5-6H2,1-2H3

InChI Key

OCYLSWDXPYIONM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)Cl)OC

2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- is an organic compound that belongs to the class of cyclohexenones. It features a cyclohexenone ring that is substituted with a chloro group and a 3,4-dimethoxyphenyl group. This compound is recognized for its versatility as an intermediate in the synthesis of various chemical products, including pharmaceuticals and fragrances. Its molecular formula is C14H15ClO3C_{14}H_{15}ClO_{3} and it has a molecular weight of 266.72 g/mol.

Typical of cyclohexenones:

  • Oxidation: This can lead to various oxidized derivatives.
  • Reduction: The compound can be reduced to form alcohols and other reduced forms.
  • Substitution: It can participate in substitution reactions to yield substituted cyclohexenone derivatives.
  • Conjugate Addition: The compound can act as an electrophile in Michael addition reactions, forming adducts with nucleophiles.

Research indicates that 2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- exhibits potential biological activities. Its interactions with biomolecules suggest possible therapeutic properties. The mechanism of action may involve its electrophilic nature, allowing it to participate in nucleophilic addition reactions and influence cellular redox states and signaling pathways.

Several synthetic routes have been developed for the production of 2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)-:

  • From Resorcinol via 1,3-Cyclohexanedione: This method involves converting resorcinol to 1,3-cyclohexanedione and further modifying it to introduce the chloro and 3,4-dimethoxyphenyl groups.
  • Birch Reduction of Anisole: Anisole undergoes Birch reduction followed by acid hydrolysis to yield cyclohexenone derivatives. Subsequent chlorination and introduction of the 3,4-dimethoxyphenyl group complete the synthesis.
  • α-Bromination of Cyclohexanone: Cyclohexanone is brominated at the α-position, treated with a base to form the cyclohexenone structure, followed by chlorination and addition of the 3,4-dimethoxyphenyl group.

2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- finds applications in various fields:

  • Chemistry: Serves as an intermediate in synthesizing complex organic molecules.
  • Biology: Investigated for its potential biological activities and interactions with biomolecules.
  • Medicine: Explored for therapeutic properties and as a precursor for drug development.
  • Industry: Used in producing fragrances, pharmaceuticals, and other fine chemicals.

Studies on the interactions of 2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- with biological systems reveal its potential effects on various molecular targets. The compound's electrophilic nature allows it to engage in nucleophilic addition reactions with biomolecules, influencing metabolic pathways and cellular functions. Further research is needed to elucidate specific interactions and their implications for therapeutic applications.

Similar Compounds

Compound NameMolecular FormulaNotable Features
Cyclohex-2-en-1-oneC8H12OC_8H_{12}OSimpler cyclohexenone derivative without chloro or phenyl groups
3,5,5-Trimethyl-2-cyclohexen-1-oneC11H16OC_{11}H_{16}ODifferent substituents leading to distinct properties
4-(3-Oxo-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-oneC13H18OC_{13}H_{18}ODifferent substitution pattern affecting reactivity

Uniqueness

2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- stands out due to the unique combination of both chloro and 3,4-dimethoxyphenyl groups. These substituents significantly influence its chemical reactivity, stability, and interactions with other molecules. This uniqueness makes it a valuable intermediate in various synthetic and research applications compared to its simpler analogs.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

266.0709720 g/mol

Monoisotopic Mass

266.0709720 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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